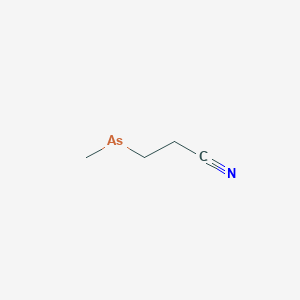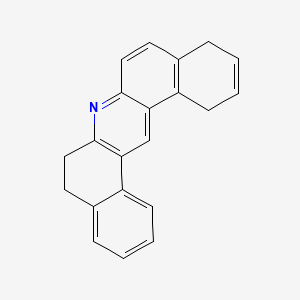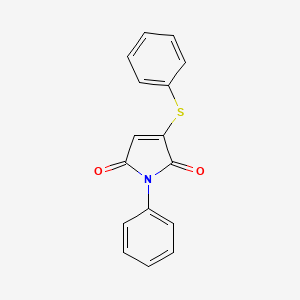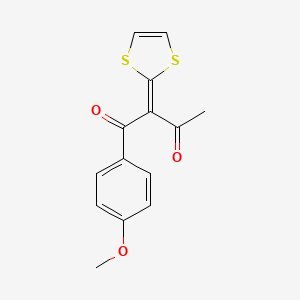
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione is a complex organic compound known for its unique chemical structure and properties. This compound features a dithiol ring and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione typically involves the reaction of 1,3-dithiol-2-thione with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo substitution reactions where the dithiol ring or the methoxyphenyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as nickel, copper, and zinc.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione involves its interaction with metal ions and biological molecules. The dithiol ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the methoxyphenyl group can participate in electron transfer processes, influencing the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione include:
N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide: This compound also features a methoxyphenyl group and a dithiol ring, but with different substituents, leading to variations in reactivity and applications.
N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
100673-15-2 |
|---|---|
Molekularformel |
C14H12O3S2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-1-(4-methoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C14H12O3S2/c1-9(15)12(14-18-7-8-19-14)13(16)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3 |
InChI-Schlüssel |
VFBCUVNRCVQOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C1SC=CS1)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


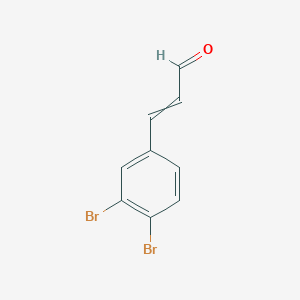
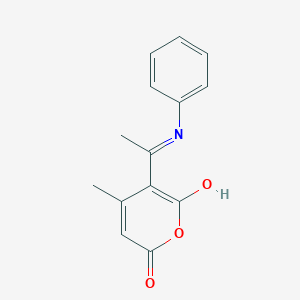
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
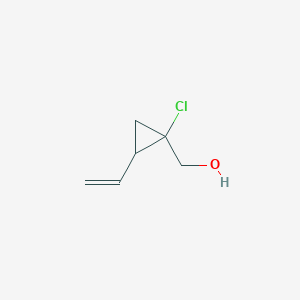
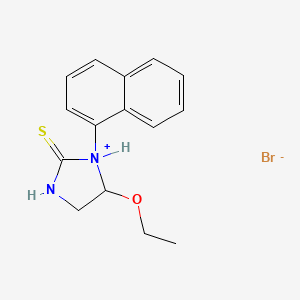
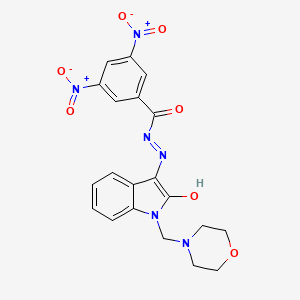
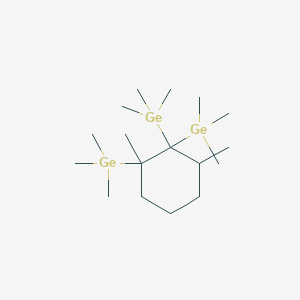

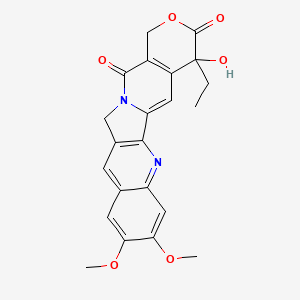
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
